molecular formula C13H10ClIN2O B2774701 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide CAS No. 477889-84-2

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide

Cat. No. B2774701
CAS RN: 477889-84-2
M. Wt: 372.59
InChI Key: YHKQLRRQRKKGEP-UHFFFAOYSA-N
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Description

“4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide” is a chemical compound with the molecular formula C13H10ClIN2O . It has an average mass of 372.589 Da and a monoisotopic mass of 371.952637 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

  • Pharmacokinetics and Anti-Fibrotic Potential :

    • Kim, Y. W. et al. (2008) studied the pharmacokinetics of a structurally related compound, IN-1130, highlighting its potential as an oral anti-fibrotic drug. This research demonstrates the compound's effective distribution into key organs like the liver, kidneys, and lungs, indicating potential applications in treating fibrosis-related conditions (Kim et al., 2008).
  • Antibacterial Properties :

    • Adam, F. et al. (2016) synthesized and characterized 2-methyl-N-((4-methylpyridin-2-yl)carbamothiol)benzamide, demonstrating its antibacterial activity against both gram-positive and gram-negative bacteria. This indicates potential applications in developing new antibacterial agents (Adam et al., 2016).
  • Anticancer Activities :

    • Han, M. et al. (2016) designed and synthesized novel 4-chloro-benzamides derivatives, including compounds with potent RET kinase inhibitory activity for cancer therapy. These compounds, particularly I-8, showed significant efficacy in molecular and cellular assays, suggesting their potential as lead compounds in cancer treatment (Han et al., 2016).
  • Crystal Structure Analysis for Drug Design :

    • Mocilac, P. et al. (2018) analyzed the crystal structures of related compounds, providing insights into the weak interactions crucial for drug design. Such studies are essential for understanding how these compounds can be effectively utilized in therapeutic applications (Mocilac et al., 2018).
  • Neuroleptic Properties and Receptor Interaction :

    • Usuda, S. et al. (1981) explored the neuroleptic properties of benzamides, focusing on their inhibitory effects on apomorphine-induced behaviors in rats. This research contributes to our understanding of how these compounds can interact with dopamine receptors, potentially leading to new treatments for psychological disorders (Usuda et al., 1981).
  • Synthesis and Characterization for Drug Development :

    • Song, Y.-H. (2007) developed a synthesis method for a related compound, enhancing the efficiency and yield of production. Such advancements are critical for the scalable manufacturing of drugs for clinical applications (Song, 2007).

Future Directions

While specific future directions for “4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide” are not mentioned in the literature, there is a general interest in the development of novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole for potential pesticidal applications . This suggests that similar compounds could also be of interest in future research.

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.

Mode of Action

This compound interacts with the SDH enzyme, inhibiting its function . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its mechanism of action .

Biochemical Pathways

By inhibiting the SDH enzyme, this compound disrupts the citric acid cycle and the electron transport chain. This disruption affects the cell’s ability to produce energy, leading to downstream effects such as growth inhibition .

Result of Action

The inhibition of the SDH enzyme by this compound leads to a decrease in energy production within the cell. This energy deficit can inhibit the growth of cells, making the compound potentially useful as an antifungal agent .

properties

IUPAC Name

4-chloro-N-(5-iodo-3-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIN2O/c1-8-6-11(15)7-16-12(8)17-13(18)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKQLRRQRKKGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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